molecular formula C17H11ClFN5O5 B214217 N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide

N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No. B214217
M. Wt: 419.7 g/mol
InChI Key: UUBJDOHBRLMUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it suitable for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and pathways that are involved in the growth and spread of cancer cells. It may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide has both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of certain enzymes such as DNA topoisomerase II and protein kinase C. Physiologically, it has been found to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide in lab experiments is its potential anti-cancer properties. It may also be useful in the development of new cancer treatments. However, there are also certain limitations to using this compound. For example, it may be toxic to certain cells and may not be suitable for use in all types of experiments.

Future Directions

There are many potential future directions for the study of N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide. One area of interest is in the development of new cancer treatments. It may also be useful in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 3,4-dinitro-1H-pyrazole, which is then reacted with benzylamine to form 3-(benzylamino)-4,5-dinitropyrazole. The final step involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 3-(benzylamino)-4,5-dinitropyrazole to form the desired product.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide has been used in various scientific research applications. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has potential anti-cancer properties and may be useful in the development of new cancer treatments. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide

Molecular Formula

C17H11ClFN5O5

Molecular Weight

419.7 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C17H11ClFN5O5/c18-12-4-5-14(13(19)7-12)20-17(25)11-3-1-2-10(6-11)8-22-9-15(23(26)27)16(21-22)24(28)29/h1-7,9H,8H2,(H,20,25)

InChI Key

UUBJDOHBRLMUKI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)CN3C=C(C(=N3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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